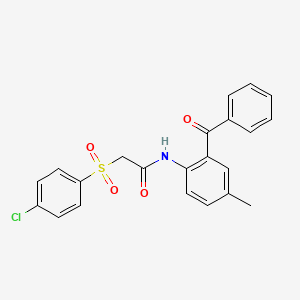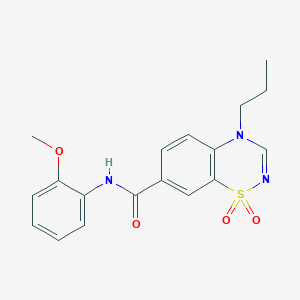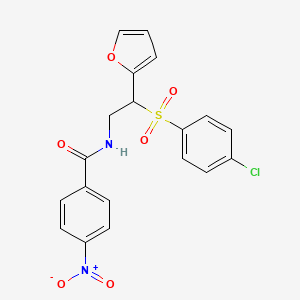
2-((2-(cyclopentylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a fluorophenyl group, and a dihydropyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidine Core: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of the intermediate with cyclopentyl isocyanate to form the cyclopentylcarbamoyl group.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biological Research: The compound is used in biological studies to understand its interactions with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE
- 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-CHLOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 2-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain biological targets, while the cyclopentylcarbamoyl group provides stability and specificity. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H21FN4O3S |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21FN4O3S/c1-24-18(27)15(17(26)23-14-8-6-12(20)7-9-14)10-21-19(24)28-11-16(25)22-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,22,25)(H,23,26) |
InChI-Schlüssel |
SGERLSNLDSIRCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2CCCC2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B14970674.png)
![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14970681.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14970685.png)
![1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B14970697.png)

![5-chloro-2-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970708.png)



![N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14970739.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B14970741.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14970744.png)
![N-(3-chloro-2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14970748.png)
![2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14970751.png)
